

Addressing variability in Ledaborbactam prodrug conversion in vivo

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Compound of Interest					
Compound Name:	Ledaborbactam				
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Technical Support Center: Ledaborbactam Prodrug Conversion

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **Ledaborbactam** and its prodrug, **Ledaborbactam** etzadroxil.

Frequently Asked Questions (FAQs)

Q1: What is Ledaborbactam and its prodrug, Ledaborbactam etzadroxil?

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable β-lactamase inhibitor.[1] [2] It is designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. **Ledaborbactam** etzadroxil (formerly VNRX-7145) is the orally administered prodrug form, which is converted in the body to the active **Ledaborbactam**.[2][3][4]

Q2: What is the primary mechanism of action of **Ledaborbactam**?

Ledaborbactam is a β -lactamase inhibitor that protects β -lactam antibiotics from degradation by a wide range of serine β -lactamases, including extended-spectrum β -lactamases (ESBLs) and carbapenemases such as KPC and OXA-48.[2][5] By inhibiting these enzymes, **Ledaborbactam** restores the activity of the partner antibiotic against resistant bacteria.[2]

Q3: Why is **Ledaborbactam** administered as a prodrug?

Troubleshooting & Optimization





Administering **Ledaborbactam** as a prodrug, **Ledaborbactam** etzadroxil, enhances its oral bioavailability, ensuring that sufficient levels of the active drug reach the systemic circulation to be effective.[2][6]

Q4: How extensive is the in vivo conversion of Ledaborbactam etzadroxil to Ledaborbactam?

The conversion of **Ledaborbactam** etzadroxil to **Ledaborbactam** is extensive and rapid.[7][8] Pharmacokinetic studies in healthy volunteers have shown that the plasma exposure of the prodrug (**Ledaborbactam** etzadroxil) is very low, with its Area Under the Curve (AUC) being less than 2% of the AUC of the active **Ledaborbactam**.[3][4][5] This indicates a highly efficient conversion process.

Troubleshooting Guide

Q5: We are observing high variability in **Ledaborbactam** plasma concentrations between our animal subjects. What could be the cause?

High variability in plasma concentrations during preclinical studies can stem from several factors:

- Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes, such as esterases, among individual animals can lead to variations in the rate and extent of prodrug conversion.
- Gastrointestinal Factors: The absorption of the oral prodrug can be influenced by individual differences in gastric pH, gastrointestinal motility, and the presence of food.
- Health Status of Animals: Underlying health conditions can affect drug absorption, metabolism, and excretion, contributing to variability.
- Dosing Accuracy: Ensure precise and consistent administration of the prodrug, as even small variations in the administered dose can lead to significant differences in plasma concentrations.
- Ex Vivo Conversion: Inconsistent sample handling post-collection can lead to variable ex vivo conversion of the prodrug to the active form, artificially altering the measured concentrations.

Troubleshooting & Optimization





Q6: Our in vitro experiments are showing inconsistent conversion rates. What should we check?

For reproducible in vitro results, consider the following:

- Enzyme Source and Purity: The source and lot of enzymes (e.g., liver microsomes, S9 fractions, purified esterases) should be consistent. Enzyme activity can vary between batches and suppliers.
- Cofactor Concentration: Ensure that necessary cofactors are present at optimal concentrations in the incubation buffer.
- Buffer Conditions: The pH, ionic strength, and composition of the incubation buffer should be tightly controlled, as these can significantly impact enzyme activity.
- Prodrug Stability: Assess the stability of Ledaborbactam etzadroxil in the experimental buffer system without the presence of enzymes to rule out chemical degradation.
- Assay Linearity: Confirm that the assay is running under linear conditions with respect to time and protein concentration.

Q7: How can we minimize ex vivo conversion of **Ledaborbactam** etzadroxil in our collected samples?

To ensure accurate measurement of both the prodrug and the active drug, it is crucial to minimize conversion after sample collection.[9]

- Rapid Processing at Low Temperatures: Process blood and plasma samples as quickly as possible on ice or in a refrigerated centrifuge.
- Use of Enzyme Inhibitors: Collect blood samples in tubes containing esterase inhibitors, such as sodium fluoride or diisopropyl fluorophosphate, to prevent enzymatic conversion.
- pH Control: Adjust the pH of the plasma sample to a range where the converting enzymes are less active.



• Immediate Freezing and Validated Storage: Snap-freeze the samples in a dry ice/alcohol slurry and store them at -80°C until analysis. Ensure the stability of the prodrug and active drug under these storage conditions has been validated.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **Ledaborbactam** (LED) and **Ledaborbactam** Etzadroxil (LED-E) after Single Ascending Doses in Healthy Volunteers

Dose of LED-E	Analyte	Cmax (µg/mL) [Geometric Mean]	Tmax (h) [Median]	AUCinf (h·μg/mL) [Geometric Mean]	t1/2 (h) [Geometric Mean]
100 mg	LED-E	-	0.50 - 0.75	0.177	2.8 - 4.7
LED	-	1.25 - 2.00	15.40	-	
1000 mg	LED-E	-	0.50 - 0.75	2.300	2.8 - 4.7
LED	-	1.25 - 2.00	114.00	-	

Data extracted from a Phase 1, single ascending dose study in healthy volunteers.[4] The terminal half-life of **Ledaborbactam** in plasma after 10 days of multiple doses is approximately 11-12 hours.[3][4]

Table 2: In Vitro Activity of Ceftibuten in Combination with **Ledaborbactam** against Resistant Enterobacterales



Bacterial Species	Resistance Mechanism	Ceftibuten MIC (μg/mL)	Ceftibuten/Led aborbactam (4 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
E. coli	ESBL	>32 - 128	0.12 - 2	>32 to >1024
K. pneumoniae	ESBL	>64 - 128	0.12 - 2	>32 to >1024
E. cloacae	ESBL	>32	0.12 - 2	>32 to >1024
Enterobacterales	KPC-positive	-	MIC90: 2	-
Enterobacterales	OXA-48-group- positive	-	MIC90: 2	-

Data from in vitro susceptibility testing.[2][10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

- Animal Model: Utilize female ICR mice (or another appropriate strain), aged 6-8 weeks.
- Acclimatization: Allow animals to acclimate for at least 3 days before the experiment.
- Dosing: Administer Ledaborbactam etzadroxil orally via gavage at the desired dose.
- Blood Sampling: Collect blood samples (approximately 50-100 μL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
 Collect samples into tubes containing an anticoagulant and an esterase inhibitor.
- Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
- Sample Storage: Store plasma samples at -80°C until bioanalysis.
- Bioanalysis: Quantify the concentrations of Ledaborbactam etzadroxil and Ledaborbactam in the plasma samples using a validated LC-MS/MS method.



Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2)
using appropriate software.

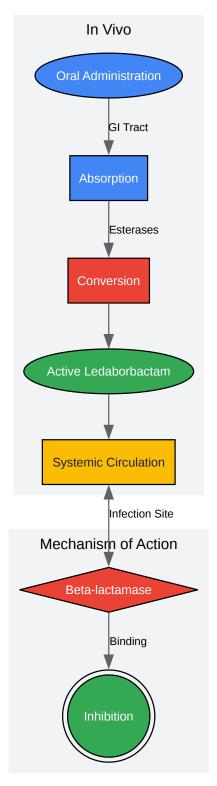
Protocol 2: In Vitro Prodrug Conversion Assay using Human Liver Microsomes

- Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), Ledaborbactam etzadroxil stock solution, and an organic solvent for quenching the reaction.
- Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Add **Ledaborbactam** etzadroxil to the mixture to initiate the reaction. The final substrate concentration should be within the linear range of the assay.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
- Analysis: Analyze the supernatant for the concentrations of Ledaborbactam etzadroxil and Ledaborbactam using a validated LC-MS/MS method.
- Data Analysis: Determine the rate of disappearance of the prodrug and the rate of appearance of the active drug to calculate the conversion rate.

Visualizations



Ledaborbactam Prodrug Conversion and Mechanism of Action

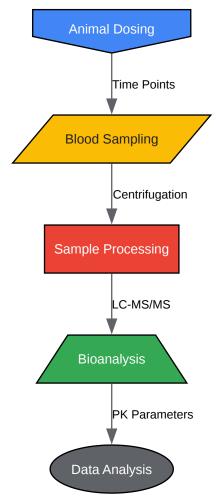


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Caption: Ledaborbactam prodrug conversion pathway and its mechanism of action.



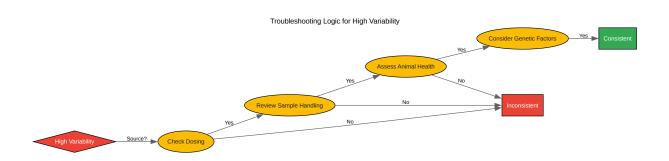
Experimental Workflow for In Vivo PK Study



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Caption: Workflow for a typical in vivo pharmacokinetic study.





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Caption: A logical approach to troubleshooting high variability in in vivo studies.

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